2-Methylthiobenzamide Zinc-Binding Group Confers HDAC3 Isoform Selectivity Versus 2-Hydroxybenzamide
In a systematic study of 2-substituted benzamide zinc-binding groups by Liu et al., Compound 16—which incorporates a 2-methylthiobenzamide moiety identical to the target compound's benzamide substructure—inhibited HDAC3 with an IC₅₀ of 30 nM and demonstrated >300-fold selectivity over all other HDAC isoforms evaluated [1]. The direct comparator, Compound 20 (2-hydroxybenzamide analog), retained HDAC3 inhibitory potency but exhibited zero selectivity over HDAC1 and HDAC2 [1]. This demonstrates that the 2-methylsulfanyl group is a critical determinant of HDAC3 isoform selectivity, a finding confirmed by X-ray crystallography revealing distinct zinc-coordination binding modes between the methylthio and hydroxy variants [1]. Although Compound 16 bears a different scaffold from the target compound, the zinc-binding pharmacophore is identical.
| Evidence Dimension | HDAC3 inhibitory potency and isoform selectivity conferred by the 2-substituted benzamide zinc-binding group |
|---|---|
| Target Compound Data | 2-Methylthiobenzamide ZBG (Compound 16): HDAC3 IC₅₀ = 30 nM; selectivity >300-fold over HDAC1, HDAC2, and all other HDAC isoforms tested |
| Comparator Or Baseline | 2-Hydroxybenzamide ZBG (Compound 20): HDAC3 IC₅₀ comparable but selectivity over HDAC1/2 = 0 (no selectivity) |
| Quantified Difference | >300-fold selectivity window with methylthio vs. 0-fold (complete loss) with hydroxy substituent |
| Conditions | Biochemical HDAC inhibition assays; X-ray co-crystal structures in HDAC2 (PDB entries from ACS Med Chem Lett 2020) |
Why This Matters
This evidence identifies the 2-methylthiobenzamide group as a privileged selectivity-conferring pharmacophore for HDAC3, directly informing procurement decisions where HDAC3-selective probe development is the goal—no other simple 2-substituted benzamide ZBG achieves this selectivity profile.
- [1] Liu J, et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(12):2476-2483. doi:10.1021/acsmedchemlett.0c00462 View Source
